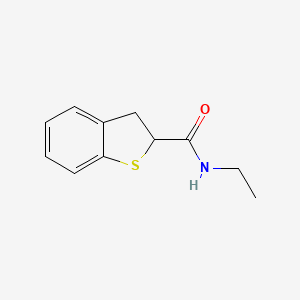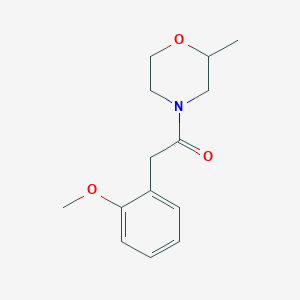
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as MMB-2201, is a synthetic cannabinoid that is often used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain and other tissues.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to produce a range of biochemical and physiological effects. It can produce analgesia, hypothermia, and sedation, and it may also affect appetite regulation and other physiological processes. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to have neuroprotective effects, and it may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors. However, one limitation of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is its potential for producing adverse effects, such as hypothermia and sedation. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Future Directions
There are several future directions for research on 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone. One area of interest is the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation. Another area of interest is the potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Synthesis Methods
The synthesis of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction conditions. One method of synthesis involves reacting 2-methylmorpholine with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to yield 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is often used in scientific research to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors. It has been shown to have a high affinity for these receptors, and it can produce a range of effects, including analgesia, hypothermia, and sedation. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation.
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-10-15(7-8-18-11)14(16)9-12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYEELZGFTVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)

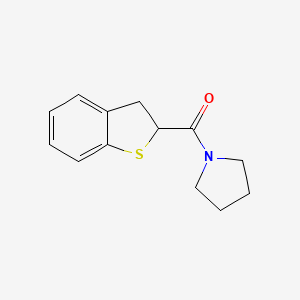

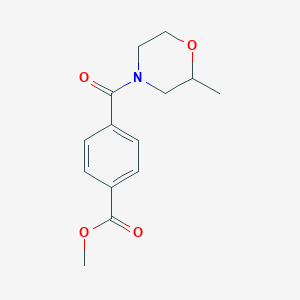
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
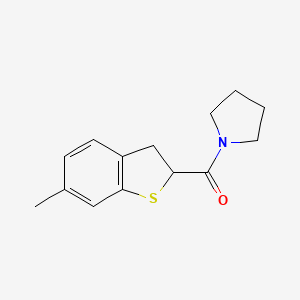

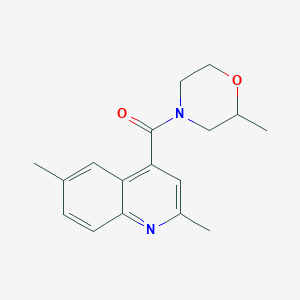
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)

